7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazino-purine-dione class, characterized by a fused triazine-purine core with dione functionalities. Key structural features include:
- Isobutyl group at position 6.
- Methyl groups at positions 3, 4, and 9.
- A triazino[3,4-f]purine scaffold, indicating fusion of the triazine ring to the purine system at the f-bond .
Properties
IUPAC Name |
3,4,9-trimethyl-7-(2-methylpropyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-7(2)6-19-12(21)10-11(18(5)14(19)22)15-13-17-16-8(3)9(4)20(10)13/h7,9H,6H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDKFBJNGCZZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and triazines, which undergo a series of condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Formulas
The table below highlights substituent differences and molecular formulas among related compounds:
Substituent Effects on Bioactivity
- Isobutyl vs.
- Chlorophenyl/Benzyl Groups : Aromatic substituents (e.g., 4-chlorophenyl in or 2-chlorobenzyl in ) likely increase target binding via π-π interactions but may reduce metabolic stability.
- Methyl Groups : Multiple methyl groups (e.g., 1,3,4,9-tetramethyl in ) could sterically hinder enzyme binding or stabilize the molecule against oxidation.
Q & A
Basic Research Questions
Q. What are the key structural features of 7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione that influence its reactivity and biological interactions?
- Methodological Answer : The compound’s triazino-purine-dione core provides a rigid heterocyclic framework, while substituents like the isobutyl and methyl groups modulate electronic and steric properties. The isobutyl group enhances lipophilicity, impacting membrane permeability in biological assays, whereas methyl groups at positions 3, 4, and 9 stabilize the planar structure, influencing π-π stacking interactions. Similar analogs (e.g., 7-(2-chlorobenzyl) derivatives) exhibit molecular weights ranging from 372.8 to 459.5 g/mol, with substituents directly affecting solubility and reactivity .
Q. What synthetic routes are reported for triazino-purine-dione derivatives, and how do yields vary under different conditions?
- Methodological Answer : Multi-step synthesis typically involves condensation of substituted purine precursors with triazine intermediates, followed by cyclization. For example, derivatives like 3-(4-fluorobenzyl)-9-(4-methoxyphenyl) analogs are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, with yields heavily dependent on temperature (80–120°C) and catalyst loading (5–10 mol%). However, exact parameters for the target compound require optimization due to variability in substituent reactivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve purity during multi-step synthesis of this compound?
- Methodological Answer :
Process Control : Implement Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst type). For example, highlights the use of membrane separation technologies (RDF2050104) to isolate intermediates .
Analytical Validation : Use UPLC (Ultra-Performance Liquid Chromatography) to monitor reaction progress, as demonstrated in purine-dione analyses .
Q. What computational methods are suitable for predicting electronic properties, and how do they correlate with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For instance, the triazino-purine core in related compounds shows a HOMO-LUMO gap of ~4.2 eV, correlating with UV-Vis absorption at 280–320 nm .
- Molecular Dynamics (MD) : Simulate solvation effects to assess stability in aqueous environments. notes that imidazo-purine derivatives exhibit conformational flexibility in polar solvents, impacting binding affinity .
- Validation : Cross-reference computational results with NMR and IR spectra (e.g., InChI key data in ) to validate substituent effects .
Q. How should researchers address contradictions in reported bioactivity data across experimental models?
- Methodological Answer :
Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK-293 for receptor-binding assays) to minimize model-specific variability. emphasizes the need for precise reaction parameters to ensure reproducibility .
Data Triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., docking studies) data. For example, the imidazo[2,1-f]purine scaffold in shows divergent activity in bacterial vs. mammalian models due to membrane permeability differences .
Theoretical Frameworks : Link findings to established mechanisms (e.g., purine receptor antagonism) to contextualize discrepancies, as per ’s guidance on theory-driven research .
Data Contradiction Analysis
Q. Why do solubility values for triazino-purine-dione derivatives vary significantly in literature?
- Methodological Answer :
- Structural Variability : Substituents like the 2-chlorobenzyl group ( ) reduce aqueous solubility (<0.1 mg/mL) compared to methoxyethyl analogs (>1 mg/mL) .
- Measurement Conditions : Use standardized protocols (e.g., shake-flask method at pH 7.4) to mitigate pH-dependent solubility changes. ’s UPLC methods provide precise quantification under controlled conditions .
Experimental Design Considerations
Q. What in vitro models are most appropriate for evaluating the compound’s bioactivity?
- Methodological Answer :
- Enzyme Assays : Use purified kinases (e.g., PKA, PKC) to test inhibition, as triazino-purine cores often target ATP-binding sites .
- Cell-Based Models : Prioritize 3D tumor spheroids over monolayer cultures to mimic in vivo drug penetration challenges. ’s findings on microbial systems suggest parallel testing in prokaryotic/eukaryotic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
